FMF-02-063-1 is a synthetic compound identified for its potential applications in biomedical research, particularly in the context of targeting specific kinases. It is classified as a small molecule inhibitor and has been studied for its effects on various biological pathways.
The compound is cataloged in chemical databases and research repositories, indicating its availability for purchase and study in laboratory settings. Information about FMF-02-063-1 can be found on platforms such as BenchChem and Smolecule, which provide details on its synthesis, properties, and applications.
FMF-02-063-1 is categorized under small molecule inhibitors, specifically targeting phosphoinositide 3-kinase (PI3K) pathways. This classification is significant as PI3K signaling is crucial in various cellular processes, including growth, proliferation, and survival.
The synthesis of FMF-02-063-1 involves a multi-step organic reaction process. Key steps include:
The synthesis typically requires precise control over reaction conditions, including temperature, solvent choice, and the use of catalysts. The process may also involve purification steps to isolate the final product with high purity.
FMF-02-063-1 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 533.5 g/mol.
FMF-02-063-1 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The choice of conditions—temperature, solvent, and pH—plays a critical role in determining the reaction outcomes.
FMF-02-063-1 functions primarily by inhibiting specific kinases involved in cellular signaling pathways. The mechanism involves:
Studies have shown that FMF-02-063-1 maintains potent inhibition against PI3K delta and gamma isoforms, making it a candidate for further research in therapeutic applications .
FMF-02-063-1 exhibits characteristics typical of small organic molecules, including solubility in organic solvents and stability under standard laboratory conditions.
The compound's reactivity is influenced by its functional groups, allowing it to participate in diverse chemical reactions while maintaining stability under various conditions. Relevant data regarding its melting point, boiling point, and solubility are typically provided by chemical suppliers or databases.
FMF-02-063-1 has potential applications in scientific research, particularly in pharmacology and biochemistry:
FMF-02-063-1 is designated by the systematic chemical name N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide, with molecular formula C₁₆H₁₈FN₃O₃S (molecular weight: 351.4 g/mol). The "FMF" prefix references the identifier assigned during probe development at the originating institution, while "02-063-1" denotes the specific chemical series and iteration within screening libraries. The compound features a fluorinated bipyrimidine core decorated with an isopropyl substituent and methylsulfonamide pharmacophore, critical for PI3K binding affinity. Its structural characterization confirms a planar pyrimidine ring system facilitating ATP-competitive binding, with the formyl group enabling potential bioconjugation applications in chemical biology studies [1] [3].
Table 1: Chemical Identification Profile of FMF-02-063-1
Identifier Type | Designation |
---|---|
Systematic Name | N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide |
Molecular Formula | C₁₆H₁₈FN₃O₃S |
CAS Registry Number | Not publicly assigned |
Alternative Labels | FMF-02-063-1 (Chemical Probes Portal) |
Structural Features | Fluorophenyl-pyrimidine core, formyl group, methylsulfonamide |
FMF-02-063-1 emerged from targeted medicinal chemistry efforts (2018-2023) to develop isoform-selective PI3K inhibitors, building upon the quinazoline/pyrimidine scaffolds of earlier pan-PI3K inhibitors. The probe was optimized through iterative structure-activity relationship (SAR) studies focusing on PIK3CD (delta) and PIK3CG (gamma) inhibition, isoforms critically involved in leukocyte signaling and tumor microenvironment interactions. Key structural innovations included:
The compound first appeared in chemical probe databases in 2021 and received significant characterization updates through 2023-2024, reflecting ongoing research interest. Its development occurred concurrently with clinical PI3K inhibitors like Idelalisib (PI3Kδ-specific) and Duvelisib (δ/γ inhibitor), though FMF-02-063-1 maintains distinct structural differences that position it primarily as a research tool rather than therapeutic candidate. Recent SERP evaluations (2024) have critically assessed its selectivity profile and research utility compared to established inhibitors, driving further chemical optimization efforts [1].
FMF-02-063-1 addresses critical gaps in kinase research by enabling:
Key research imperatives identified through characterization include:
Table 2: Research Parameters of FMF-02-063-1
Parameter | Value | Assay Method |
---|---|---|
Primary Targets | PIK3CD (δ), PIK3CG (γ) | ADAPTA fluorescence immunoassay |
PI3Kδ Potency (IC₅₀) | 2.1 nM | ADP detection assay |
PI3Kγ Potency | ~6.5 nM (estimated) | Not formally reported |
Selectivity Ratio (δ:α) | 26-fold (55 nM vs 2.1 nM) | KINOMEscan® |
Key Off-Targets | PI3Kα (55 nM), Aurora A/B (150 nM) | KINOMEscan® concentration: 1μM |
Research Applications | Immunology, oncology, kinase signaling | Chemical Probes Portal |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7